1-BROMOOCTADECANE-D37
Overview
Description
1-Bromooctadecane-d37, also known as Octadecyl bromide-d37, is a deuterium-labeled compound . It is used as an internal standard for 1-Bromooctadecane . The linear formula of this compound is CD3(CD2)16CD2Br .
Synthesis Analysis
1-Bromooctadecane is synthesized by the reaction of stearyl alcohol with hydrogen bromide . The alcohol is heated to 100°C, dry hydrogen bromide is introduced, and the reaction temperature is maintained at 100-120°C until the solution no longer absorbs hydrogen bromide .Molecular Structure Analysis
The molecular weight of this compound is 370.62 . The SMILES string representation of the molecule is [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br .Chemical Reactions Analysis
1-Bromooctadecane is a reagent in the preparation of branched glycosyl phosphatidyl inositol (GPI) anchors of rat brain Thy-1 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a boiling point of 214-216°C/12 mmHg (lit.) and a melting point of 25-30°C (lit.) . The density of this compound is 1.083 g/mL at 25°C .Scientific Research Applications
1-BROMOOCTADECANE-D37 has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a precursor to other brominated hydrocarbons, and as a model compound for studying the behavior of brominated hydrocarbons in biological systems. This compound has also been used in studies of the biodegradation of brominated hydrocarbons, and as a model compound for studying the environmental fate of brominated hydrocarbons.
Mechanism of Action
Target of Action
1-Bromooctadecane-d37 is a deuterium-labeled compound Deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
Deuterium-labeled compounds are known to interact with their targets in a similar manner to their non-deuterated counterparts . The presence of deuterium can affect the metabolic and pharmacokinetic profiles of the drug .
Biochemical Pathways
It’s worth noting that deuterium-labeled compounds are often used in the study of metabolic pathways .
Pharmacokinetics
The substitution of hydrogen atoms with deuterium in a molecule can potentially affect its pharmacokinetic properties . This can include changes in absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the metabolic fate of the parent compound .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of deuterium-labeled compounds .
Advantages and Limitations for Lab Experiments
1-BROMOOCTADECANE-D37 has several advantages when used in lab experiments. It is relatively inexpensive, easy to handle, and has a long shelf-life. It is also relatively non-toxic, making it safer to use in experiments than other brominated hydrocarbons. However, this compound has some limitations when used in lab experiments. It is not very soluble in water, and it can be difficult to purify. Additionally, it has a low vapor pressure, making it difficult to use in gas-phase experiments.
Future Directions
There are several possible future directions for 1-BROMOOCTADECANE-D37 research. One possible direction is to further study its biochemical and physiological effects, with the goal of understanding how it affects the body and how it can be used to treat or prevent disease. Another possible direction is to further study its environmental fate, with the goal of understanding how it affects the environment and how it can be used to reduce the environmental impact of brominated hydrocarbons. Additionally, further research could be done to develop new synthesis methods for this compound, with the goal of making it easier and more cost-effective to produce. Finally, further research could be done to develop new applications for this compound, such as using it as a starting material for the synthesis of other brominated hydrocarbons.
Safety and Hazards
In case of fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear . Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides . Avoid contact with skin and eyes, and avoid breathing vapors, mist, or gas .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of 1-BROMOOCTADECANE-D37 involves the conversion of octadecene-D37 to 1-bromooctadecane-D37 through a series of reactions.", "Starting Materials": [ "Octadecene-D37", "Bromine", "Sodium hydroxide", "Hydrogen peroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Octadecene-D37 is reacted with bromine in the presence of sulfuric acid to form 1-bromooctadecene-D37.", "Step 2: The 1-bromooctadecene-D37 is then treated with sodium hydroxide to form the corresponding alcohol, 1-octadecanol-D37.", "Step 3: The 1-octadecanol-D37 is then oxidized using hydrogen peroxide in the presence of sulfuric acid to form 1-octadecanone-D37.", "Step 4: Finally, the 1-octadecanone-D37 is treated with hydrogen bromide in the presence of acetic acid to form the desired product, 1-bromooctadecane-D37." ] } | |
CAS RN |
187826-28-4 |
Molecular Formula |
C18H37Br |
Molecular Weight |
370.624 |
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptatriacontadeuteriooctadecane |
InChI |
InChI=1S/C18H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 |
InChI Key |
WSULSMOGMLRGKU-UQCHHHBTSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCBr |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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